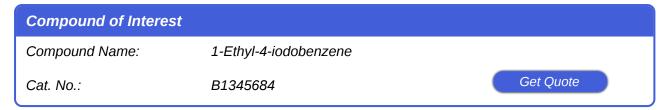


Spectroscopic Analysis of 1-Ethyl-4iodobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **1-ethyl-4-iodobenzene** (CAS No. 25309-64-2), a key intermediate in various organic syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **1-ethyl-4-iodobenzene**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.55	Doublet	~8.5	2H	Ar-H (ortho to lodo group)
~6.95	Doublet	~8.5	2H	Ar-H (ortho to Ethyl group)
2.59	Quartet	7.6	2H	-CH ₂ -
1.20	Triplet	7.6	3H	-СН₃

Note: The chemical shifts for the aromatic protons are approximate and based on typical values for 1,4-disubstituted benzene rings. The data for the ethyl group is more consistently reported. Data availability has been indicated by sources such as Sigma-Aldrich Co. LLC.[1]

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	
~144	Ar-C (quaternary, attached to ethyl group)	
~137	Ar-CH (ortho to lodo group)	
~130	Ar-CH (ortho to Ethyl group)	
~91	Ar-C (quaternary, attached to iodo group)	
28.5	-CH ₂ -	
15.5	-CH₃	

Note: These chemical shifts are predicted values based on structure-property relationships and data for analogous compounds. The availability of experimental ¹³C NMR data is cited from W. Robien, Inst. of Org. Chem., Univ. of Vienna, as listed in spectral databases.[1]

Table 3: IR Spectral Data (ATR-FTIR)



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3070 - 3020	Medium	Aromatic C-H Stretch
~2965, 2870	Medium-Strong	Aliphatic C-H Stretch (-CH₃, - CH₂)
~1585, 1485	Medium-Strong	Aromatic C=C Ring Stretch
~1460	Medium	-CH ₂ - Scissoring
~1375	Medium	-CH₃ Bending
~1005	Strong	Aromatic C-H In-plane Bend
~820	Strong	1,4-Disubstituted Benzene C-H Out-of-plane Bend
~500	Medium	C-I Stretch

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in **1-ethyl-4-iodobenzene**. Experimental ATR-IR spectra are available from sources like Aldrich.[1]

Table 4: Mass Spectrometry (GC-MS) Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
232	High	[M] ⁺ (Molecular Ion)[1]
217	High	[M - CH ₃] ⁺ [1]
105	Medium	[M - I]+ or [C ₈ H ₉]+
77	Low	[C ₆ H₅] ⁺

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center.[1] The molecular ion is the base peak.

Experimental Protocols



The following are detailed, generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of 1-ethyl-4-iodobenzene (5-20 mg for ¹H, 20-50 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer to NMR Tube: The solution is transferred into a clean, dry 5 mm NMR tube. The tube is capped to prevent evaporation.
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
- · Data Acquisition:
 - The magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baselinecorrected to produce the final NMR spectrum. The chemical shifts are referenced to TMS.



Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

- Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- Sample Application: A small drop of liquid **1-ethyl-4-iodobenzene** is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The ATR accessory's pressure arm is engaged to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by coadding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, the sample is carefully wiped from the crystal surface using a soft tissue soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Preparation: A dilute solution of 1-ethyl-4-iodobenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
- GC-MS System Configuration:
 - Injector: A split/splitless injector is typically used, operated at a temperature of around 250°C.

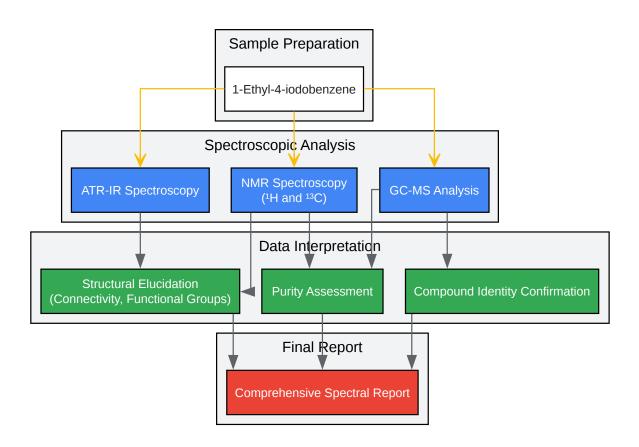


- GC Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) is used for separation.
- Oven Program: A temperature gradient is programmed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
 Helium is used as the carrier gas.
- Mass Spectrometer: The MS is operated in electron ionization (EI) mode, typically at 70
 eV. The mass range scanned is usually from m/z 40 to 400.
- Injection and Analysis: A 1 μ L aliquot of the sample solution is injected into the GC. The compound is volatilized, separated from the solvent and any impurities on the GC column, and then enters the mass spectrometer.
- Data Analysis: The resulting total ion chromatogram (TIC) is examined to find the peak
 corresponding to 1-ethyl-4-iodobenzene. The mass spectrum associated with this peak is
 then analyzed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-ethyl-4-iodobenzene**.





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Workflow for Spectroscopic Analysis of 1-Ethyl-4-iodobenzene.

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References

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